molecular formula C9H11NO3S B2946487 N-methanesulfonyl-2-methylbenzamide CAS No. 1884553-04-1

N-methanesulfonyl-2-methylbenzamide

Cat. No.: B2946487
CAS No.: 1884553-04-1
M. Wt: 213.25
InChI Key: OBTICJVEFSTRKO-UHFFFAOYSA-N
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Description

N-methanesulfonyl-2-methylbenzamide is a synthetic organic compound featuring a benzamide core functionalized with a methanesulfonamide group. This structure combines two privileged pharmacophores in medicinal chemistry: the benzamide and the sulfonamide, both of which are common in bioactive molecules and pharmaceuticals . Sulfonamide derivatives are extensively investigated for their diverse biological activities, including antimicrobial and antioxidant properties, and serve as key intermediates in synthesizing more complex chemical entities . Similarly, benzamide derivatives are found in various therapeutic agents. This hybrid compound is primarily used in research and development settings as a building block or intermediate for creating novel chemical libraries. It is also a candidate for quantitative structure-activity relationship (QSAR) studies to better understand the structural features that influence biological activity . Researchers may utilize it in the design and synthesis of potential enzyme inhibitors or as a scaffold for developing new therapeutic candidates. This product is intended for research purposes only in laboratory settings and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-5-3-4-6-8(7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTICJVEFSTRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methanesulfonyl 2 Methylbenzamide

Acylation-Based Synthetic Routes

Acylation-based methods are a primary strategy for the construction of the N-methanesulfonyl-2-methylbenzamide scaffold. These routes involve the formation of the amide bond as a key step, utilizing an activated form of 2-methylbenzoic acid to acylate a sulfonamide precursor.

Acylation of Amines with Appropriate Acyl Chlorides

A direct and common method for forming the amide bond is through the acylation of an amine with an acyl chloride. In the context of this compound synthesis, this would involve the reaction of methanesulfonamide (B31651) with 2-methylbenzoyl chloride. This electrophilic acyl chloride readily reacts with the nucleophilic nitrogen of the methanesulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. This method is analogous to the synthesis of other N-acylsulfonamides where an acyl chloride is condensed with a sulfonamide. researchgate.net

Coupling Reactions Involving Substituted Benzoic Acids

An alternative to using highly reactive acyl chlorides is the direct coupling of 2-methylbenzoic acid with methanesulfonamide. This approach is often preferred due to the milder reaction conditions and the avoidance of preparing the acyl chloride separately. These reactions necessitate the use of a coupling agent to activate the carboxylic acid, thereby facilitating the nucleophilic attack by the sulfonamide nitrogen. This method is a cornerstone of modern amide bond formation and is widely applicable to the synthesis of various benzamide (B126) derivatives. nih.gov

Use of Specific Coupling Reagents and Catalysts

A variety of coupling reagents can be employed for the synthesis of this compound from 2-methylbenzoic acid and methanesulfonamide. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.govsemanticscholar.org Another efficient reagent is cyanuric chloride, which has been demonstrated to facilitate the one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides under mild, room temperature conditions. thieme-connect.com The choice of coupling reagent and catalyst system can be tailored to optimize yield and purity of the final product.

Sulfonamide Formation Strategies

An alternative synthetic disconnection involves the formation of the sulfonamide bond as a key step. These strategies typically start with a pre-formed benzamide derivative and introduce the methanesulfonyl group.

Reaction of Sulfonyl Chlorides with Amine Precursors

This approach would theoretically involve the reaction of methanesulfonyl chloride with a suitable amine precursor. In one possible pathway, 2-methylbenzamide (B88809) could be N-deprotonated with a strong base to form an amide anion, which would then act as a nucleophile towards methanesulfonyl chloride. However, a more common strategy in the synthesis of related compounds involves starting with an anthranilic acid derivative. For example, 2-aminobenzoic acid can be reacted with a sulfonyl chloride to form a 2-(sulfonamido)benzoic acid. nih.gov This intermediate can then undergo an amidation reaction to form the final benzamide structure. While not a direct synthesis of this compound, this highlights a general strategy for constructing similar scaffolds.

Modular Synthetic Approaches for Benzamide-Sulfonamide Hybrids

The synthesis of this compound can be viewed within the broader context of creating molecular hybrids that contain both benzamide and sulfonamide pharmacophores. dergipark.org.tr Modular synthetic strategies are particularly effective for this purpose, as they allow for the convergent assembly of the final molecule from distinct building blocks. nih.govacs.org For instance, a library of benzamide-sulfonamide hybrids can be generated by coupling a set of substituted benzoic acids with a variety of sulfonamides, or vice versa. This modularity is highly advantageous for medicinal chemistry applications, where the systematic variation of different parts of the molecule is often required to explore structure-activity relationships. The synthesis of this compound fits well within this paradigm, where the 2-methylbenzoyl and methanesulfonyl moieties represent the individual modules.

Novel Synthetic Transformations

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecules under mild and efficient conditions. The formation of the amide bond in this compound, and specifically the C-N linkage, can be approached through several modern catalytic methods.

Photoredox Catalysis in C-N Bond Formation

Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the formation of chemical bonds through single-electron transfer (SET) processes under mild conditions. ethz.ch This methodology utilizes a photoactive catalyst, such as a ruthenium or iridium complex, which, upon irradiation with visible light, can initiate radical-based transformations. ethz.ch

While the direct application of photoredox catalysis for the synthesis of this compound from 2-methylbenzoic acid and methanesulfonamide has not been explicitly detailed in the surveyed literature, the principles of photoredox-mediated C-N bond formation are well-established. nih.govbeilstein-journals.org In theory, such a synthesis could be envisioned through the generation of a nitrogen-centered radical from methanesulfonamide or its derivative, which could then be coupled with an activated form of 2-methylbenzoic acid. The development of such a specific protocol remains a prospective area of research.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a fundamental tool for the formation of C-N bonds, offering high efficiency and selectivity. beilstein-journals.orgthieme-connect.de Catalysts based on metals like palladium, copper, and nickel are frequently employed for amide synthesis through cross-coupling reactions. researchgate.net

For the synthesis of this compound, a transition metal-catalyzed approach would typically involve the coupling of a 2-methylbenzoyl derivative (e.g., 2-methylbenzoyl chloride or 2-methylbenzoic acid) with methanesulfonamide. While numerous general methods for amide formation exist, specific examples detailing the transition metal-catalyzed synthesis of this compound are not prevalent in the reviewed literature. However, related transformations, such as the synthesis of other N-sulfonylamides or the functionalization of benzamides, suggest the feasibility of this approach. beilstein-journals.org The choice of catalyst, ligand, base, and solvent would be critical in achieving a successful and high-yielding reaction.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. sioc-journal.cn The synthesis of amides from carboxylic acids and amines is a common target for one-pot procedures, often involving an in-situ activation of the carboxylic acid. mdpi.com

A potential one-pot synthesis of this compound could involve the direct reaction of 2-methylbenzoic acid and methanesulfonamide in the presence of a suitable coupling agent and catalyst. Although specific literature detailing a one-pot synthesis for this particular compound is scarce, similar one-pot amidations have been widely reported for other substrates. sioc-journal.cnresearchgate.net The development of a dedicated one-pot procedure for this compound would represent a streamlined and environmentally benign synthetic route.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing any synthetic protocol to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants and reagents. researchgate.netnsf.gov

Given the lack of specific, detailed synthetic procedures for this compound in the available literature, a systematic optimization study would be required for any newly developed method. This would involve screening different catalysts (e.g., various transition metals and ligands), solvents of varying polarity, and adjusting the temperature and concentration. High-throughput experimentation (HTE) techniques and design of experiment (DoE) methodologies could be employed to efficiently explore the reaction space and identify the optimal conditions for the synthesis of this compound. beilstein-journals.orgnih.gov

Reaction Mechanisms and Chemical Transformations of N Methanesulfonyl 2 Methylbenzamide

Mechanistic Investigations of Amide Formation

The formation of the amide bond in N-methanesulfonyl-2-methylbenzamide is a critical transformation, typically achieved through the reaction of a carboxylic acid derivative with an amine. The underlying mechanism of this reaction is a central topic in organic chemistry.

Nucleophilic Acyl Substitution Pathways

The formation of the amide linkage in this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgwpmucdn.com This reaction class involves the attack of a nucleophile, in this case, an amine, on the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.orgwpmucdn.com The general process can be described by a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Initially, the nucleophilic amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgwpmucdn.com This intermediate is characterized by the carbonyl carbon changing its hybridization from sp² to sp³. libretexts.org Subsequently, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.comlibretexts.org The nature of the leaving group depends on the specific carboxylic acid derivative used. For instance, if an acyl chloride is used, the leaving group is a chloride ion. wpmucdn.com

The reactivity of different carboxylic acid derivatives towards nucleophilic acyl substitution varies significantly. Acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. libretexts.org This reactivity trend is influenced by both inductive and resonance effects of the leaving group. libretexts.org

Role of Activating Agents in Amidation Reactions

To facilitate the formation of the amide bond, particularly when starting from less reactive carboxylic acids, activating agents are often employed. These agents convert the carboxylic acid's hydroxyl group, a poor leaving group, into a better one, thereby enhancing the electrophilicity of the carbonyl carbon. wpmucdn.com

Common activating agents include thionyl chloride (SOCl₂) and oxalyl chloride, which convert carboxylic acids into highly reactive acyl chlorides. wpmucdn.com The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid into an acyl chlorosulfite intermediate, which then reacts with a chloride ion to yield the acyl chloride. wpmucdn.com

Other activating agents can be used in one-pot procedures. For instance, the combination of triflic anhydride (B1165640) and pyridine (B92270) can activate amides for further reactions. researchgate.net In this case, N-(trifluoromethylsulfonyl)pyridinium triflate is identified as the actual triflating reagent. researchgate.net Similarly, methanesulfonyl chloride (MsCl) can be used to activate N-methyl hydroxamic acids, facilitating Friedel-Crafts reactions. ethz.ch The use of activating agents is a common strategy to improve the efficiency and yield of amidation reactions under milder conditions. researchgate.net

Table of Activating Agents in Amidation Reactions
Activating AgentRoleReference
Thionyl chloride (SOCl₂)Converts carboxylic acids to acyl chlorides wpmucdn.com
Oxalyl chlorideConverts carboxylic acids to acyl chlorides wpmucdn.com
Triflic anhydride/pyridineActivates amides for further reactions researchgate.net
Methanesulfonyl chloride (MsCl)Activates N-methyl hydroxamic acids ethz.ch

Reactivity of the Sulfonamide Moiety

The sulfonamide group (R-SO₂-NR'R'') is a key functional group in this compound, influencing its chemical properties and reactivity. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Sulfonyl Group

The sulfonyl group (-SO₂-) is generally considered to be relatively unreactive. wikipedia.org However, it can participate in certain electrophilic and nucleophilic reactions. The electron-withdrawing nature of the sulfonyl group can activate the benzamide (B126) ring towards nucleophilic aromatic substitution. vulcanchem.com The sulfonyl group itself can act as a leaving group in some nucleophilic substitution reactions. evitachem.com

Arylsulfonamides can undergo ortho-lithiation, demonstrating the ability of the sulfonamide group to direct reactions to specific positions on the aromatic ring. wikipedia.org The N-H bond of the sulfonamide can be deprotonated, and alkylsulfonamides can be deprotonated at the carbon atom. wikipedia.org The introduction of the methanesulfonyl group can be achieved through direct sulfonylation using methanesulfonyl chloride (MsCl). smolecule.com

Rearrangement Processes Involving Sulfonyl Groups

Rearrangement reactions involving sulfonyl groups are also known to occur. An unexpected 1,3-sulfonyl migration has been observed in certain quinazolin-4(3H)-ones, which was determined to be an intramolecular N- to O-shift. researchgate.net Another example is the N- to C-sulfate rearrangement, inspired by the Tyrer process, which can be used to synthesize C(sp²)-aryl sulfonates from anilines. chemrxiv.org This process involves an N(sp²)-SO₃ intermediate that rearranges to a C(sp²)-SO₃ product. chemrxiv.org Such rearrangements can be influenced by factors like temperature and counterions. chemrxiv.org

Transformations of the Methyl and Benzene (B151609) Substituents

The methyl and benzene substituents on the this compound molecule also undergo various chemical transformations. The methyl group can be a site for reactions, and the benzene ring is susceptible to electrophilic aromatic substitution.

The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of further reactions. youtube.com The methyl group is an ortho-, para-director, while the methanesulfonylbenzamide group's directing effect would be more complex, influenced by both the amide and sulfonyl components. youtube.com The interplay of these directing groups will influence the position of incoming electrophiles during reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.org

For instance, in a related system, the presence of a methyl group directs bromination to the ortho and para positions. libretexts.org The combination of different substituents can be used strategically in synthesis to achieve specific substitution patterns. libretexts.orgmasterorganicchemistry.com For example, a sulfonyl group can be used as a reversible blocking group to direct substitution to the ortho position, and then subsequently removed. masterorganicchemistry.com

Derivatization at the Benzene Ring

The benzene ring of this compound possesses specific electronic characteristics that direct its derivatization. The amide and methyl groups are generally considered ortho-, para-directing activators in electrophilic aromatic substitution, while the N-methanesulfonyl group's influence can be more complex. However, the reactivity of the benzene ring is significantly influenced by the nature of the substituents already present.

Research into related benzamide structures provides insights into potential derivatization pathways. In the context of developing SARS-CoV-2 protease inhibitors, modifications on the phenyl moiety of related benzamides were explored. nih.gov It was noted that while a methyl group at the R¹ position was beneficial, substituting it with other groups like hydrogen or phenyl led to inactivity. nih.gov This suggests that while derivatization is chemically feasible, it can have significant impacts on the molecule's properties. Bioisosteric replacement of the phenyl ring with a thiophene (B33073) ring was one modification that maintained potency, indicating that aromatic character is important for certain biological interactions. nih.gov

The primary mechanism for derivatization of the benzene ring is electrophilic aromatic substitution (EAS). youtube.com This two-step mechanism involves the initial attack of an electrophile by the π-electrons of the benzene ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. youtube.com The reaction is completed by the removal of a proton from the carbon atom bearing the electrophile, which restores aromaticity. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a potent electrophile. youtube.com

Nitration: This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Sulfonation: Fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is used to introduce a sulfonic acid group (-SO₃H). This reaction is notably reversible. youtube.com

The directing effects of the existing substituents on this compound would determine the position of the new substituent. The ortho-methyl group and the meta-amide group relative to each other present a complex directing landscape. The activating, ortho, para-directing methyl group and the deactivating, meta-directing amide and sulfonyl groups would lead to a mixture of products, with substitution patterns dictated by the reaction conditions and the steric hindrance imposed by the existing groups. For instance, in related N-acylanilines, meta-arylation has been achieved under copper catalysis. karger.com

Cleavage and Modification Reactions

The functional groups of this compound—the amide and the sulfonamide linkages—are susceptible to cleavage and modification under various reaction conditions.

One notable transformation is the oxidative C-C bond cleavage. In studies on related N-substituted tetrahydroisoquinolines, including N-mesyl derivatives, treatment with Oxone led to an unprecedented one-pot cascade involving oxidation, dearomatization, and C-C bond cleavage to form 1,4-benzoquinone (B44022) linked N-formyl derivatives. researchgate.net This highlights the potential for ring-opening and cleavage of the core structure under specific oxidative conditions.

The amide bond itself can be a target for modification. For example, N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which share the N-sulfonylbenzamide substructure, were synthesized from N-(1,1′)-biphenyl-2-yl-glycine derivatives. nih.gov This process involves the formation of an amide and its subsequent cyclization, indicating the stability and reactivity of the N-acyl/sulfonyl moiety. The amide derivatives were found to exist in equilibrium with E/Z-amide rotamers. nih.gov

Furthermore, the sulfonamide group can influence reactivity. In the development of inhibitors for SARS-CoV protease, derivatization of an amino group on a benzamide scaffold into a sulfonamide was shown to reduce biological activity, suggesting that modifications at the nitrogen can significantly alter the molecule's properties. nih.gov

Intramolecular Cyclization and Ring-Closure Mechanisms

The structure of this compound and its derivatives is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The presence of the N-sulfonyl group is often key to the success of these transformations.

A prominent example is the intramolecular Friedel-Crafts acylation. Research has shown that N-(1,1′)-biphenyl-2-yl-glycine derivatives featuring an N-mesyl (methanesulfonyl) group can undergo efficient seven-membered ring cyclization to yield 5H-dibenzo[b,d]azepin-7(6H)-one derivatives. nih.gov The electron-withdrawing nature of the N-sulfonyl group was found to be crucial for the success of this cyclization. nih.gov

Table 1: Intramolecular Friedel-Crafts Acylation of N-Substituted (1,1')-biphenyl-2-yl-glycine Derivatives nih.gov
EntryN-SubstituentProductYield (%)
3p-TosylIIAc91
4MesylIIAd-
5o-NosylIIAe-
6p-NosylIIAf-
7TrifluoroacetylIAg-
8MethoxycarbonylIAh-
(Yields for entries 4-8 were reported as "good" or "feasible" without specific percentages in the source).

Another powerful strategy involves cascade reactions. In the total synthesis of the marine alkaloid rigidin (B1218258) E, a key step was a cascade Michael addition/intramolecular cyclization between N-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)methanesulfonamide and an acrylamide (B121943) derivative. researchgate.net This reaction, promoted by a base like K₂CO₃, proceeds in one pot to form a key pyrrole (B145914) intermediate, demonstrating how a methanesulfonamide (B31651) can participate in complex ring-forming sequences. researchgate.net

Base-induced intramolecular cyclization is another reported mechanism. In the synthesis of a fused-ring sydnoquinazoline, an O-mesylate intermediate was treated with lithium diisopropyl amide (LDA), resulting in cyclization to the target quinazoline (B50416) in good yields. wright.edu This approach highlights how a methanesulfonyl-derived group can act as a leaving group or participate in a base-mediated ring closure. The yield of the desired fused-ring sydnone (B8496669) could be improved to as much as 80% by adjusting the amount of base used. wright.edu

These examples underscore the utility of the N-methanesulfonyl group in facilitating intramolecular ring-closure reactions through various mechanisms, including electrophilic aromatic substitution and base-mediated cyclizations.

Advanced Spectroscopic Characterization and Analysis of N Methanesulfonyl 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular map can be constructed for N-methanesulfonyl-2-methylbenzamide.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-methylbenzoyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. The methyl group attached to the benzene (B151609) ring would resonate as a singlet in the upfield region, likely around 2.4 ppm. The protons of the methanesulfonyl group would also produce a sharp singlet, expected to be in the range of 3.0-3.5 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the amide is characteristically found in the highly deshielded region of the spectrum, around 165-175 ppm. The aromatic carbons would generate a series of signals between 125 and 140 ppm. The carbon of the methyl group on the benzene ring would appear at approximately 20-25 ppm, while the carbon of the methanesulfonyl group would be found further downfield, typically in the 40-45 ppm range.

¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-HData not availableData not availableData not available
Ar-CH₃Data not availableSingletNot applicable
SO₂-CH₃Data not availableSingletNot applicable
N-HData not availableBroad SingletNot applicable
Note: Specific experimental data is required for definitive assignments.

¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=OData not available
Aromatic-CData not available
Ar-CH₃Data not available
SO₂-CH₃Data not available
Note: Specific experimental data is required for definitive assignments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be crucial in confirming the connectivity between the protons on the aromatic ring. uvic.caresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. uvic.cacolumbia.edu This allows for the direct assignment of the carbon signals for the aromatic CH groups, the aryl-methyl group, and the sulfonyl-methyl group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This technique is particularly valuable for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons lacking attached protons. For instance, correlations would be expected between the aryl-methyl protons and the adjacent aromatic carbons, as well as the carbonyl carbon. Similarly, the protons of the methanesulfonyl group would show a correlation to the carbon of the same group.

Together, these 2D NMR techniques provide a robust framework for the complete structural elucidation of this compound. ehu.es

Dynamic NMR Studies of Rotational Barriers and Conformational Equilibria

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond. nih.gov This can result in the presence of different conformers (rotamers) that may be observable by NMR, particularly at low temperatures. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate these conformational changes. nih.govnih.gov

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barrier for rotation around the amide bond. nih.govmdpi.com At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. Such studies provide valuable insights into the conformational flexibility and the energetic landscape of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This precision allows for the determination of the elemental formula of this compound (C₉H₁₁NO₃S). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, which is a critical step in the characterization of a newly synthesized compound.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. copernicus.org

For this compound, the fragmentation pattern would be influenced by the presence of the benzamide (B126) and methanesulfonyl groups. nih.gov Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. nih.gov The benzamide moiety can undergo characteristic fragmentation, such as the loss of the methanesulfonyl group or cleavage of the amide bond. msu.edu Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural units within the molecule. For instance, the observation of a fragment corresponding to the 2-methylbenzoyl cation would confirm this part of the structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational motions of molecules. horiba.commsu.edu When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as the stretching and bending of covalent bonds. msu.edu This absorption is recorded to produce an IR spectrum. In contrast, Raman spectroscopy involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. bruker.com The energy shifts in the scattered light provide information about the vibrational modes of the molecule. horiba.comrug.nl

These two techniques are often used in a complementary fashion. IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. horiba.comrug.nl For a molecule like this compound, which contains both polar functional groups and a non-polar aromatic ring, combining IR and Raman spectroscopy provides a more complete vibrational profile. msu.edubruker.com The resulting spectra serve as a unique molecular "fingerprint" and allow for detailed analysis of the molecule's functional groups and structure. horiba.com

Vibrational Analysis of Functional Groups (Amide, Sulfonamide)

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its two primary functional groups: the secondary amide (–C(O)NH–) and the sulfonamide (–SO₂NH–). The analysis of these group frequencies allows for the structural confirmation of the molecule. msu.edu

Amide Group Vibrations: The vibrational modes of the amide group are well-characterized. The N-H stretching vibration typically appears as a sharp, intense band in the region of 3500-3100 cm⁻¹. acs.org The exact position is sensitive to hydrogen bonding. The most characteristic amide absorption is the "Amide I" band, which appears between 1700 and 1630 cm⁻¹ and is primarily due to the C=O stretching vibration. acs.orgnih.gov Another significant band is the "Amide II" band, found between 1570 and 1515 cm⁻¹, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Sulfonamide Group Vibrations: The sulfonamide group also gives rise to distinct and strong absorption bands. The N-H stretching frequency of the sulfonamide is similar to that of the amide. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds. nih.gov The asymmetric SO₂ stretching vibration typically occurs in the 1370-1335 cm⁻¹ range, while the symmetric stretching vibration is found in the 1180-1160 cm⁻¹ range. These bands are generally very intense in the IR spectrum.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Spectrum
Amide / SulfonamideN–H Stretch3500 - 3100IR / Raman
AmideC=O Stretch (Amide I)1700 - 1630IR / Raman
AmideN–H Bend + C–N Stretch (Amide II)1570 - 1515IR
SulfonamideSO₂ Asymmetric Stretch1370 - 1335IR / Raman
SulfonamideSO₂ Symmetric Stretch1180 - 1160IR / Raman

This table is generated based on typical frequency ranges for amide and sulfonamide functional groups found in various organic molecules. acs.orgnih.gov

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy is not only useful for identifying functional groups but also for providing detailed insights into the three-dimensional structure and conformational dynamics of a molecule. nih.gov The precise frequencies and intensities of vibrational bands are sensitive to the local molecular environment, including bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding. ut.eeresearchgate.net

For this compound, rotational isomerism can occur around several single bonds, such as the benzene-carbonyl bond, the carbonyl-nitrogen bond (C-N), and the nitrogen-sulfur bond (N-S). These different spatial arrangements, or conformers, can have distinct vibrational spectra. nih.gov

Studies on related amide-containing molecules show that the Amide I band (C=O stretch) is particularly sensitive to conformation. nih.gov Changes in the geometry around the amide linkage can cause shifts of several wavenumbers (cm⁻¹) in the position of this band. Similarly, the formation of intermolecular hydrogen bonds, where the N-H group acts as a donor and a carbonyl or sulfonyl oxygen acts as an acceptor, significantly affects the N-H stretching frequency, typically shifting it to a lower wavenumber. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often combined with experimental IR and Raman data to perform a complete conformational analysis. nih.gov By calculating the theoretical vibrational frequencies for different possible conformers, researchers can predict which conformer is the most stable and how its spectrum should appear. Comparing these theoretical spectra with the experimental ones allows for the assignment of observed bands to specific conformers present in the sample. nih.govauremn.org.br This approach has been successfully used to determine the most stable rotational isomers in molecules containing sulfonamide groups. nih.gov

Computational Chemistry and Theoretical Studies of N Methanesulfonyl 2 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics to model molecular properties. openaccessjournals.com These methods provide deep insights into the electronic structure, stability, and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. kallipos.gr For N-methanesulfonyl-2-methylbenzamide, a DFT calculation would begin with geometry optimization, a process that determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. google.com

Once the optimized geometry is found, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests the molecule is more reactive. While specific DFT studies on this compound are not available, studies on related N-sulfonyl compounds have successfully used DFT to understand conformational preferences and electronic properties. nih.govacs.org

Basis Set Selection and Level of Theory Considerations

The accuracy of any DFT calculation is highly dependent on the chosen "level of theory" (the specific functional, e.g., B3LYP, M06-2X) and the "basis set" (e.g., 6-31G(d,p), cc-pVTZ). A basis set is a set of mathematical functions used to build the molecular orbitals.

The selection involves a trade-off between computational cost and accuracy. Larger basis sets with more functions (like polarization and diffuse functions) provide more accurate results but require significantly more computational resources. For a molecule like this compound, a common choice might be Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ, paired with a hybrid functional like B3LYP for a good balance of accuracy and efficiency. The choice would be guided by the specific properties being investigated and validated against experimental data if available.

Electron Density Distribution and Electrostatic Potentials

DFT calculations can generate maps of electron density, showing how electrons are distributed throughout the molecule. This is fundamental to understanding chemical bonding and reactivity.

A Molecular Electrostatic Potential (MEP) map can be plotted onto the electron density surface. The MEP visualizes the net electrostatic effect of the molecule's protons and electrons, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, one would expect negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, indicating sites susceptible to electrophilic attack. The hydrogen atom on the amide nitrogen would likely show a positive potential, indicating a site for nucleophilic interaction.

Conformational Analysis and Dynamics

These studies investigate the different spatial arrangements (conformations) a molecule can adopt and the energy associated with them.

Potential Energy Surface (PES) Scans and Energy Minima Identification

A Potential Energy Surface (PES) scan is a computational experiment where one or more torsional (dihedral) angles of a molecule are systematically rotated, and the energy is calculated at each step. google.com For this compound, key dihedral angles for scanning would include the C-S-N-C and C-C-N-S bonds to explore the rotational barriers and identify stable conformers (energy minima) and transition states between them.

The results of a PES scan are typically plotted as energy versus the dihedral angle. The lowest points on this graph correspond to the most stable conformations. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. While no specific PES scan data exists for the target molecule, this technique has been applied to other flexible molecules to understand their conformational behavior. nextmol.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would solve Newton's equations of motion for the system, providing a trajectory that shows how the molecule's conformation changes over a period, typically from nanoseconds to microseconds.

This method is excellent for exploring the conformational landscape of a molecule, especially for larger, more flexible systems where simple PES scans may be insufficient. It allows for the observation of how different parts of the molecule move in relation to each other and how the molecule might interact with its environment (e.g., a solvent). MD simulations are frequently used to study how ligands like methanesulfonamide (B31651) or N-methylbenzamide derivatives bind to and behave within protein active sites. nih.govresearchgate.net However, simulations of the isolated molecule in a solvent would be necessary to understand its intrinsic conformational dynamics.

Solvent Effects on Conformational Preferences (PCM Models)

The conformational landscape of a molecule, which dictates its three-dimensional structure and ultimately its biological activity, can be significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to investigate these solvent effects, with Polarizable Continuum Models (PCM) being a widely used approach. researchgate.net In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net This allows for the calculation of the solute's properties in a solvated environment.

Different variations of the PCM method exist, including the Integral Equation Formalism (IEFPCM), the Isodensity Polarizable Continuum Model (IPCM), and the Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM). cdnsciencepub.com IEFPCM is a common default method in many computational chemistry software packages. gaussian.com The IPCM and SCIPCM methods define the solute cavity based on an electronic isodensity contour, which can provide a more physically realistic representation of the solute's shape. cdnsciencepub.com

For this compound, theoretical studies employing PCM can elucidate how its conformational preferences change in different solvents, such as water, methanol, or less polar environments like chloroform (B151607). These calculations would typically involve geometry optimizations of various possible conformers of the molecule in both the gas phase and in the presence of the solvent continuum. The relative energies of these conformers in solution can then be compared to determine the most stable conformations. For instance, a polar solvent might stabilize conformers where the polar groups (the sulfonyl and amide moieties) are more exposed, while a nonpolar solvent might favor more compact conformations.

The choice of the theoretical level, such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31+G**), is crucial for obtaining accurate results. cdnsciencepub.com The calculated solvation energies can provide insights into the molecule's solubility and how it might orient itself in a biological environment, such as the aqueous milieu of a cell or the hydrophobic pocket of a protein.

Table 1: Representative PCM Parameters for Studying Solvent Effects

ParameterDescriptionRelevance to this compound
Solvent Dielectric Constant A measure of the solvent's ability to reduce the electric field strength between charges.Different dielectric constants (e.g., for water, methanol, chloroform) can be used to model various biological environments.
Cavity Definition The method used to define the boundary between the solute and the solvent continuum (e.g., van der Waals radii, isodensity surface).The choice of cavity definition can influence the calculated solvation energy and conformational preferences.
Theoretical Level The quantum mechanical method and basis set used for the calculations (e.g., DFT/B3LYP/6-31+G**).A higher level of theory generally provides more accurate results but requires more computational resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. rsc.org

The first step in QSAR modeling is the calculation of molecular descriptors for a set of molecules with known biological activities. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. nih.gov For this compound and its analogs, a wide range of descriptors can be calculated using specialized software like PaDEL-Descriptor. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Studies of this compound Analogs

Descriptor ClassExample DescriptorsDescription
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA)Describe properties like lipophilicity, molecular volume, and polarity.
Topological Wiener Index, Balaban IndexCharacterize the connectivity and branching of the molecular graph.
Geometrical Molecular Surface Area, Molecular VolumeDescribe the 3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesReflect the electronic distribution and reactivity of the molecule.

Once the molecular descriptors are calculated, statistical methods are employed to build a QSAR model that can predict the biological activity of new compounds. rsc.org Common regression techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The model would identify the key molecular descriptors that are most correlated with the observed activity. For instance, the model might reveal that a certain range of LogP values and a specific electronic feature are crucial for high potency.

The predictive power of a QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the predicted R² for an external test set (R²pred). nih.gov A robust QSAR model can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. rsc.org

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is invaluable for understanding the binding mechanism of a drug candidate and for structure-based drug design.

For this compound, molecular docking studies can be performed to predict its binding mode within the active site of a target enzyme. The process involves preparing the 3D structures of both the ligand and the protein, often obtained from X-ray crystallography or homology modeling. Docking algorithms then explore various possible binding poses and score them based on their predicted binding affinity. nih.gov

The stability of a protein-ligand complex is governed by a network of non-covalent interactions. encyclopedia.pub Following a molecular docking simulation, a detailed analysis of these interactions is crucial for understanding the binding affinity and specificity of the ligand.

Hydrogen Bonding: The sulfonyl group and the amide group of this compound contain hydrogen bond donors and acceptors. These groups can form hydrogen bonds with polar amino acid residues in the enzyme's active site, such as aspartate, glutamate, serine, and threonine. nih.gov The formation of strong hydrogen bonds is often a key determinant of binding affinity.

Other Interactions: Other non-covalent interactions, such as hydrophobic interactions and van der Waals forces, also play a role in ligand binding. The methyl group on the benzamide (B126) and the methyl group of the methanesulfonyl moiety can engage in hydrophobic interactions with nonpolar residues in the active site.

Table 3: Potential Non-Covalent Interactions of this compound in an Enzyme Active Site

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bonding Sulfonyl group (O=S=O), Amide group (C=O, N-H)Asp, Glu, Ser, Thr, Asn, Gln, His
π-Stacking Benzene (B151609) ringPhe, Tyr, Trp
Hydrophobic Interactions 2-Methyl group, Methanesulfonyl methyl groupAla, Val, Leu, Ile, Pro, Met

By analyzing these interactions, researchers can gain valuable insights into the structure-activity relationships of this compound and its derivatives, which can guide the design of more potent and selective inhibitors.

Structure Activity Relationship Sar Studies of N Methanesulfonyl 2 Methylbenzamide and Its Analogs

Impact of Substituents on Amide Nitrogen

The nature of the substituent on the amide nitrogen plays a pivotal role in modulating the activity of N-methanesulfonyl-2-methylbenzamide analogs. Both the size and electronic properties of this substituent can significantly influence binding affinity and functional response.

N-Methyl vs. Other Alkyl or Aryl Substitutions

Research into the SAR of related benzamide (B126) series indicates that modifications to the N-alkyl substituent are a critical optimization parameter. In one study, a series of analogs with varying N-alkyl chains were synthesized to explore the impact of hydrophilicity and chain length. nih.gov It was observed that while N-methyl, N-ethyl, and N-n-propyl analogs exhibited nearly equipotent antagonist activities, the fusion activity decreased as the N-alkyl chain was shortened. nih.gov

Conversely, in other molecular contexts, the presence of a hydrogen bond donor at this position is crucial. For instance, an N-methyl analog of one series was found to be inactive, suggesting that the indole (B1671886) NH was essential for forming a hydrogen bond with the target protein. acs.org This highlights that the optimal substitution is highly dependent on the specific biological target. Further derivatization of an amino group on the benzamide moiety with groups like dimethylamino generally tended to negatively affect affinity. researchgate.net The substitution of the benzamide group with aliphatic or sterically demanding substituents, such as branched diphenylmethane, can also lead to inactivity, likely due to spatial limitations at the binding site. researchgate.netnih.gov

Table 1: Effect of N-Alkyl Chain Length on Biological Activity nih.gov
Compound AnalogueN-SubstituentRelative Antagonist ActivityRelative Fusion Activity
N-n-Butyl Analoguen-ButylBaselineBaseline
25n-PropylEquipotentReduced
23EthylEquipotentReduced
21MethylEquipotentReduced

Electronic and Steric Effects of N-Substituents

The electronic and steric properties of the N-substituents are intrinsically linked to their impact on activity. Steric bulk on the N-heterocyclic carbene (NHC) ancillary ligands has been shown to strongly influence the selectivity of catalytic reactions, demonstrating the significant role of steric hindrance. acs.org In the context of enzyme inhibitors, straight alkyl chains were predicted to be more favorable than branched ones for the 1-N-alkyl substituent. nih.gov

The electronic effect is often mediated through hydrogen bonding capabilities. The loss of activity upon N-methylation in certain analogs underscores the importance of the N-H proton as a hydrogen bond donor. acs.org Conversely, replacing a phenyl group with aliphatic groups of similar size or lipophilicity resulted in inactive inhibitors, indicating that the electronic nature of the aromatic ring is also a key contributor to binding affinity. researchgate.netnih.gov

Influence of Substituents on the Benzene (B151609) Ring

Positional Isomerism and Substituent Effects (Ortho, Meta, Para)

The location of substituents on the aromatic ring can drastically alter biological activity, a principle known as positional isomerism. msu.edursc.org The directing effects of existing groups determine the site of further substitutions. msu.edu In studies of related compounds, moving a substituent from the para to the meta position has been shown to cause a substantial drop in potency. nih.gov For example, analogs with acetyl or isobutyryl groups at the para-position were significantly more potent than their meta-position counterparts. nih.gov This suggests that the binding pocket has a specific topology that favors para-substitution.

The electronic properties of substituents are also critical. Electron-donating groups generally activate the benzene ring, making it more nucleophilic and potentially increasing the rate of reactions like electrophilic aromatic substitution, whereas electron-withdrawing groups deactivate the ring. lumenlearning.comlibretexts.orglibretexts.org For instance, a hydroxyl group can increase the rate of nitration a thousand times compared to benzene, while a nitro group decreases it by millions. lumenlearning.com

Table 2: Influence of Substituent Position on Potency (IC50) nih.gov
CompoundSubstituentPositionIC50 (μM)
13Acetylpara0.5
16Acetylmeta2.0
14Isobutyrylpara0.3
17Isobutyrylmeta3.6

Role of the 2-Methyl Group

The 2-methyl group on the benzamide ring is a crucial feature for the activity of certain inhibitor classes. SAR studies on a series of benzamide inhibitors for the SARS-CoV protease revealed that substituents at the ortho position are generally well-tolerated and can be beneficial. nih.govd-nb.info A comparison of various ortho-substituents, including hydrogen, halogens, and trifluoromethyl, demonstrated that the methyl group provided the best activity. researchgate.net

The moderate electron-donating inductive effect (+I) of the methyl group, combined with its steric profile, appears to be optimal for binding in this specific case. researchgate.net Replacing it with the strongly electron-withdrawing trifluoromethyl group led to a loss of binding affinity, making the resulting compound even less active than the unsubstituted analog. researchgate.net This indicates a delicate balance of steric and electronic factors at the ortho position, with the 2-methyl group providing a favorable combination. researchgate.netnih.gov

Table 3: Effect of Ortho-Substituents on Inhibitory Activity researchgate.net
Compound AnalogueOrtho-Substituent (R)Relative ActivityKey Effect
2a-CH₃Most BeneficialModerate +I effect
2c-HLess ActiveBaseline
2d-CF₃Less Active than 2cStrong -I effect
--F, -Cl, -Br, -IVariable (Cl was best of halogens)Balance of steric and electronic effects

Modifications to the Sulfonyl Moiety

The methanesulfonyl group is a key functional component, and its modification or replacement has significant consequences for activity. In some studies, the complete deletion of the methylsulfonamide group resulted in a marked attenuation of activity, confirming its importance for the compound's biological function. jst.go.jp

However, simple replacement is not always beneficial. In one analog series, replacing an ester group with a methanesulfonyl moiety did not lead to an improvement in potency. nih.gov The acidic nature of the N-H bond within the methanesulfonamide (B31651) moiety has also been a subject of study, with chemical modifications targeting this position. scielo.br Furthermore, replacing the methyl group of the NHSO₂CH₃ moiety with a trifluoromethyl (CF₃) group has been reported, indicating that the electronic properties of this part of the molecule can be fine-tuned. scielo.br More complex modifications, such as incorporating piperazine-based sulfonamides, have been explored in the design of new inhibitor classes. researchgate.net These studies collectively suggest that while the sulfonyl group is often essential, its structure can be optimized to enhance therapeutic potential.

Replacement of Methanesulfonyl Group

The methanesulfonyl (CH₃SO₂) group is a key pharmacophore in many biologically active molecules. Its replacement is a common strategy to probe its contribution to the compound's activity and to modulate its physicochemical properties.

In a study on a series of cyclooxygenase-2 (COX-2) inhibitors, researchers replaced the methanesulfonyl (MeSO₂) pharmacophore with a methanesulfonamido (MeSO₂NH) moiety. nih.gov This investigation into 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones, which are analogs of the COX-2 inhibitor rofecoxib, provided valuable insights into the role of this functional group. The study evaluated how the combined effects of replacing the MeSO₂ group and varying substituents on an adjacent phenyl ring would impact inhibitory potency against COX-1 and COX-2 isozymes. The findings indicated that the replacement of the methanesulfonyl group with the methanesulfonamido group led to a decrease in COX-2 selectivity. nih.gov This highlights the critical role of the sulfonyl oxygen atoms in specific hydrogen bond interactions within the enzyme's active site, an interaction that is altered by the introduction of the N-H group in the sulfonamide.

Table 1: Comparison of Methanesulfonyl Group and its Replacement

Original Group Replacement Group Key Observation in Analogous Series Citation

Bioisosteric Replacements for Sulfonamide

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a powerful tool in drug design for improving potency and pharmacokinetic profiles. nih.gov The sulfonamide moiety, a key feature in many therapeutic agents, can be replaced by a variety of other functional groups to modulate biological activity. researchgate.net

While the N-acylsulfonamide group is often employed as a bioisostere for carboxylic acids, it can also be a core component of a pharmacophore itself. cardiff.ac.uk Therefore, finding suitable bioisosteric replacements for the sulfonamide is crucial for lead optimization. Common non-classical bioisosteres for the amide and sulfonamide linkage include urea, thioamide, and triazole groups. researchgate.netmdpi.com

In a study focused on developing anthelmintics based on the benzamide scaffold Wact-11, researchers performed bioisosteric replacements of the amide group. mdpi.com Among the replacements, the sulfonamide derivative showed no significant activity against C. elegans, suggesting that for that specific biological target, the sulfonamide was not a suitable bioisostere for the original amide group. mdpi.com This underscores that the effectiveness of a bioisosteric replacement is highly dependent on the specific structural context and the biological target. nih.gov

More recently, sulfilimines and sulfoximines have been explored as promising bioisosteres for sulfones and sulfonamides. nih.gov These sulfur-based functional groups offer different geometric and electronic properties, such as altered polarity and hydrogen bonding capabilities, which can be exploited to fine-tune a molecule's interaction with its target and improve drug-like properties. nih.gov

Table 2: Potential Bioisosteric Replacements for the Sulfonamide Moiety

Functional Group Key Features Citation
Urea Conserves H-bond donor/acceptor features; can increase distance between moieties. mdpi.com
Thioamide Alters electronic properties and H-bonding capacity compared to amide/sulfonamide. mdpi.com
Triazole A non-classical bioisostere that preserves planar geometry and H-bond features. mdpi.com
Sulfoximine Offers a 3D tetrahedral geometry and can act as an H-bond donor and acceptor. nih.gov

| Sulfilimine | Provides different polarity and basicity profiles; can be tuned by N- and S-substituents. | nih.gov |

Conformational Preferences and their Correlation with Activity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For flexible molecules like this compound, rotations around single bonds can lead to different spatial arrangements of functional groups, only some of which may be active.

Studies on related N-acyl/N-sulfonyl heterocyclic systems have demonstrated the importance of conformational analysis. For instance, in N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, the molecules were found to exist as a mixture of E/Z amide isomers in solution. nih.gov This conformational equilibrium, arising from restricted rotation around the amide bond, means the exocyclic bond's orientation is not fixed, which can significantly impact biological activity as each conformer presents a different shape to the target receptor. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules, offering insights that can guide synthetic efforts. ashp.org These methods are particularly valuable for understanding the interactions of ligands like this compound with their biological targets. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For analogs of this compound, docking studies can elucidate how modifications, such as replacing the methanesulfonyl group or altering substituents on the phenyl ring, affect the binding mode and affinity. researchgate.net For example, docking studies on focal adhesion kinase (FAK) inhibitors, including a compound with a methanesulfonamide group, were successfully used to validate the accuracy of the computational protocol by redocking known inhibitors into the ATP binding site. conicet.gov.ar The resulting poses, with low root-mean-square deviation (RMSD) values compared to crystal structures, confirm the reliability of such methods for studying binding interactions. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds. This approach helps prioritize which analogs to synthesize and test, saving time and resources. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the specific interactions that are maintained. conicet.gov.ar After docking a ligand, an MD simulation can assess the flexibility of the ligand in the active site and the persistence of key hydrogen bonds or other interactions, providing a more realistic understanding of the binding event than a static docked pose alone. conicet.gov.ar

Table 3: Computational Methods in SAR Studies

Computational Method Application in SAR Key Insights Citation
Molecular Docking Predicts binding modes and affinities of analogs in a receptor active site. Identifies key interactions (e.g., H-bonds) and rationalizes observed activity. researchgate.netconicet.gov.ar
QSAR Develops predictive models correlating molecular properties with biological activity. Guides the design of new analogs with potentially improved potency. rsc.org

| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of binding poses and the dynamics of molecular interactions. | conicet.gov.ar |

Derivatization Strategies and Scaffold Modification of N Methanesulfonyl 2 Methylbenzamide

Functionalization of the Amide Linker

The amide bond is a key structural feature, and its modification can significantly impact a molecule's stability, conformation, and hydrogen bonding capabilities.

The introduction of heteroatoms and the formation of cyclic structures in place of the amide linker are common strategies to enhance metabolic stability and explore new chemical space. drughunter.comnih.gov Heterocyclic rings such as triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide group. drughunter.com

One approach involves the replacement of the amide with a 1,2,3-triazole ring, which is resistant to cleavage by proteases, oxidation, and hydrolysis. cambridgemedchemconsulting.com This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov For instance, a 1,4-disubstituted-1,2,3-triazole moiety has been successfully installed as an amide bond bioisostere, leading to increased potency in certain biological targets. nih.gov Another strategy is the use of oxadiazoles. Both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings are effective bioisosteres that can mimic the planarity and dipole moment of an amide while potentially improving metabolic stability and pharmacokinetic profiles. nih.govnih.gov

Amide SurrogateKey FeaturesSynthetic Approach ExampleReference
1,2,3-TriazoleResistant to enzymatic cleavage, oxidation, and hydrolysis.Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govcambridgemedchemconsulting.com
1,2,4-Oxadiazole (B8745197)Mimics amide planarity and dipole moment; can improve metabolic stability.Cyclization of N-acylamidoximes. nih.govnih.gov
1,3,4-OxadiazoleAlternative regioisomer to the 1,2,4-oxadiazole with different vector orientations.Cyclization of diacylhydrazines. cambridgemedchemconsulting.comnih.gov
ThioamideAlters hydrogen bonding properties and electronic character.Reaction of the corresponding amide with Lawesson's reagent. nih.gov

Bioisosteric replacement of the amide bond is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov A bioisostere is a functional group or molecule that has similar chemical and physical properties to the original group. drughunter.com

Common amide bioisosteres include various five-membered aromatic rings known as azoles. researchgate.net For example, 1,4-disubstituted-1,2,3-triazole has been identified as an excellent bioisostere for the trans-amide bond. researchgate.netacs.org The selection of a suitable bioisostere is highly context-dependent, as even small changes can significantly affect biological activity. drughunter.com For instance, while 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are both used as amide replacements, their different electronic and steric properties can lead to different biological outcomes. cambridgemedchemconsulting.comnih.gov More recent developments include the use of trifluoroethylamine groups as amide mimics, which can enhance metabolic stability. drughunter.com

Bioisostere ClassExampleRationale for UseReference
Azoles1,2,3-TriazoleMetabolically stable, mimics H-bonding of amides. nih.govacs.org
Azoles1,2,4-OxadiazoleImproves metabolic stability and membrane permeability. nih.govnih.gov
AzolesImidazoleCan act as H-bond donor and acceptor. drughunter.comnih.gov
Fluorinated GroupsTrifluoroethylamineReduces susceptibility to proteolysis, decreases amine basicity. drughunter.com
Other HeterocyclesPyrimidineUsed to replace amide linkages, altering conformational preferences. cambridgemedchemconsulting.com

Strategic Modification of Aromatic Rings

Functionalization of the benzamide (B126) and methylphenyl rings allows for the fine-tuning of electronic properties, steric bulk, and potential interactions with biological targets.

For example, a pyridine (B92270) derivative can be introduced to the benzamide structure. smolecule.com Similarly, a triazole group can be attached to the aromatic ring of a benzamide, a modification that has been shown to influence receptor binding affinity. nih.gov The choice of the catalyst system, such as PdCl₂/CuI, is critical to avoid side reactions like dehalogenation when halogen substituents are present. smolecule.com

Halogenation and alkylation of the aromatic rings are fundamental strategies to alter lipophilicity, metabolic stability, and electronic distribution. nih.govacs.org The position of the substituent is crucial; for example, introducing a fluorine atom at the para-position of an N-methylbenzamide analogue has been shown to result in high potency in certain contexts.

Alkylation of the benzamide nitrogen can be achieved using various alcohols through a "borrowing hydrogen" approach catalyzed by transition metals like palladium or iron. researchgate.netresearchgate.net This method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amide, followed by reduction. Direct alkylation of N,N-dialkyl benzamides has also been achieved using lithium diisopropylamide (LDA) to promote the reaction with methyl sulfides. nih.gov Furthermore, N-alkylation of the purine (B94841) ring system, a common heteroaromatic moiety, can be performed using alkyl halides with a base like potassium carbonate. nih.gov

Sulfonamide Derivatization

The methanesulfonyl group is a key feature of the parent compound, and its derivatization offers another avenue for structural modification. The sulfonamide nitrogen can be further functionalized, for instance, through acylation or alkylation. researchgate.netnih.gov

N-acylsulfonamides are significant as they are often used as bioisosteres of carboxylic acids. nih.govcardiff.ac.uk The synthesis of N-acylsulfonamides can be achieved through several methods, including the reaction of sulfonamides with carboxylic acids using cyanuric chloride as a coupling agent. thieme-connect.com Another approach is the palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles. acs.org

Derivatization can also proceed via deacylation of an N-acylsulfonamide followed by a one-pot condensation. For example, a metal triflate-catalyzed deacylation can generate a sulfonamide that is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to yield N-sulfonylamidines. rsc.orgrsc.org This transformation is tolerant of various functional groups, including halogens, ketones, and esters. rsc.org Alkylation of the sulfonamide nitrogen can be accomplished using alcohols with manganese-based catalysts. acs.org

Derivatization StrategyReagents/CatalystsProduct TypeReference
N-AcylationCarboxylic acid, Cyanuric chloride, Et₃N, AluminaN-Acylsulfonamide thieme-connect.com
Carbonylative CouplingSulfonyl azide, Heterocycle, Pd(OAc)₂, Mo(CO)₆N-Acylsulfonamide acs.org
Deacylation-CondensationCu(OTf)₂, DMF-DMAN-Sulfonylamidine rsc.orgrsc.org
N-AlkylationAlcohol, Mn(I) PNP pincer catalystN-Alkylsulfonamide acs.org
N-AlkylationAlcohol, FeCl₂/K₂CO₃N-Alkylsulfonamide researchgate.net

N-Acylated and N-Sulfonylated Derivatives

The hydrogen atom on the sulfonamide nitrogen of N-sulfonylbenzamide structures is acidic and can be deprotonated by a base, allowing the nitrogen to act as a nucleophile. This facilitates N-acylation and N-sulfonylation reactions, leading to the formation of N-acyl and N-sulfonyl derivatives, respectively.

General Synthesis

The N-acylation of sulfonamides is a common transformation in organic synthesis. It is typically achieved by reacting the parent sulfonamide with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base like pyridine or triethylamine (B128534). The base neutralizes the acidic proton, generating a sulfonamide anion that then attacks the electrophilic carbonyl carbon of the acylating agent. nih.govacs.org Similarly, N-sulfonylation can be accomplished using sulfonyl chlorides. nih.gov

A general scheme for these reactions is as follows:

N-Acylation: R-SO₂-NH-R' + R''-COCl --(Base)--> R-SO₂-N(COR'')-R'

N-Sulfonylation: R-SO₂-NH-R' + R''-SO₂Cl --(Base)--> R-SO₂-N(SO₂R'')-R'

Research Findings in Analogous Systems

Detailed studies on the N-acylation and N-sulfonylation have been performed on N-(4-amino-2-phenoxyphenyl)methanesulfonamide, a reduced derivative of the anti-inflammatory drug nimesulide. nih.govnih.gov In this work, the amino group of the starting material was found to be highly reactive towards various acyl and arylsulfonyl chlorides. nih.gov The reactions were generally carried out in chloroform (B151607) with triethylamine as a base at temperatures ranging from 0°C to room temperature, affording the desired products in good to excellent yields. nih.gov

The following tables summarize the N-acylated and N-sulfonylated derivatives synthesized from N-(4-amino-2-phenoxyphenyl)methanesulfonamide, which serve as representative examples of the types of modifications possible for a methanesulfonamide (B31651) moiety.

Table 1: Examples of N-Acylated Derivatives of an Analogous Methanesulfonamide nih.gov
Derivative NameAcyl Group (R)Reported Yield
N-(4-Acetylamino-2-phenoxyphenyl)methanesulfonamideAcetyl90%
N-(4-Propionylamino-2-phenoxyphenyl)methanesulfonamidePropionyl85%
N-(4-Butyrylamino-2-phenoxyphenyl)methanesulfonamideButyryl82%
N-(4-Benzoylamino-2-phenoxyphenyl)methanesulfonamideBenzoyl88%
N-[4-(2-Methylbenzoylamino)-2-phenoxyphenyl]methanesulfonamide2-Methylbenzoyl75%
Table 2: Examples of N-Sulfonylated Derivatives of an Analogous Methanesulfonamide nih.gov
Derivative NameSulfonyl Group (R)Reported Yield
N-[4-(4-Methylphenyl)sulfonylamino-2-phenoxyphenyl]methanesulfonamidep-Toluenesulfonyl92%
N-[4-(4-Nitrophenyl)sulfonylamino-2-phenoxyphenyl]methanesulfonamidep-Nitrobenzenesulfonyl94%

These findings indicate that the sulfonamide nitrogen is a versatile handle for introducing a wide variety of acyl and sulfonyl groups, thereby modulating the molecule's properties. nih.gov

Cyclization with Sulfonamide Nitrogen

The sulfonamide nitrogen, particularly after acylation, can participate in intramolecular cyclization reactions to generate diverse heterocyclic scaffolds. These reactions are powerful tools in synthetic chemistry for building complex molecular architectures.

Cycloisomerization of Unsaturated N-Acyl Sulfonamides

One prominent strategy involves the cycloisomerization of N-acyl sulfonamides that contain a tethered alkene or alkyne. nih.govacs.org In this type of reaction, a catalyst, often a transition metal complex, activates the unsaturated bond towards nucleophilic attack by the sulfonamide oxygen or nitrogen. For instance, cobalt-catalyzed cycloisomerization of olefinic N-acyl sulfonamides has been shown to produce cyclic N-sulfonyl imidates. nih.govacs.org This transformation is successful for a broad range of substrates and tolerates various functional groups. nih.gov The reaction can be viewed as a diverted Mukaiyama hydration, leading to valuable cyclic building blocks. nih.gov

N-Sulfonyliminium Ion Cyclizations

Another powerful method for forming rings involves the generation of reactive N-sulfonyliminium ions. These intermediates can be formed by the condensation of a sulfonamide with an aldehyde or a related carbonyl compound, typically promoted by a Lewis acid. usm.eduusm.edu The resulting N-sulfonyliminium ion is a potent electrophile that can be trapped intramolecularly by a suitable nucleophile, such as an aromatic ring or a double bond, to form a new ring system. acs.orgrsc.org

Studies have shown that transition metal triflates, such as Sn(OTf)₂, are effective catalysts for mediating these cyclizations. acs.orgusm.edu For example, the cyclization of N-para-toluenesulfonyl homoveratrylamine with 3-phenylpropanal (B7769412) can be triggered by metal triflates to form N-sulfonyl piperidines. usm.eduusm.edu This approach highlights the ability of the sulfonamide nitrogen to act as a linchpin in constructing complex nitrogen-containing heterocycles. usm.edu

Electrochemical Migratory Cyclization

More recently, electrochemical methods have been developed for the cyclization of N-acylsulfonamides. nih.gov A facile electrochemical migratory cyclization of N-acylsulfonamides has been reported to access a diverse array of benzoxathiazine dioxides, which are important heterocyclic structures in medicinal chemistry. nih.gov This novel transformation underscores the ongoing development of new synthetic strategies that leverage the reactivity of the sulfonamide group.

Crystallographic Investigations and Crystal Engineering Principles Applied to N Methanesulfonyl 2 Methylbenzamide

X-ray Crystal Structure Determination

Without experimental data, the elucidation of the molecular conformation and the analysis of torsion angles and molecular geometry for N-methanesulfonyl-2-methylbenzamide in the solid state cannot be reported.

Elucidation of Molecular Conformation in the Solid State

Information on the specific spatial arrangement of the atoms of this compound is not available.

Analysis of Torsion Angles and Molecular Geometry

Specific bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule, are unknown.

Intermolecular Interactions in Crystalline Solids

A detailed description of the non-covalent interactions that govern the crystal packing of this compound is not possible without crystallographic data.

Hydrogen Bonding Networks

The presence, geometry, and connectivity of any hydrogen bonds involving the amide N-H group and the sulfonyl or carbonyl oxygen atoms cannot be confirmed or described.

π-Stacking and Other Non-Covalent Interactions

Potential π-stacking interactions between the aromatic rings of adjacent molecules, as well as other van der Waals forces, have not been experimentally observed or characterized for this compound.

Co-crystallization and Polymorphism Studies for this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical industry, as the most stable form is often chosen for development to avoid unexpected transformations during storage or processing. omicsonline.orgagnopharma.com

Co-crystallization is a technique within crystal engineering where an active pharmaceutical ingredient (API) and a benign co-former are combined in a specific stoichiometric ratio within a crystal lattice. nih.govresearchgate.net These components are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov This approach is a recognized strategy for modifying the physical properties of a drug substance without altering its chemical structure. nih.govmdpi.com

For a molecule like this compound, which contains both a sulfonamide group (R-SO₂NH-R') and a benzamide (B126) group (Ar-C(O)NH-R'), several potential hydrogen bonding sites are available for forming polymorphs or co-crystals. The N-H groups in both the amide and sulfonamide moieties can act as hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups are effective hydrogen bond acceptors.

Studies on related aromatic sulfonamides and benzamides show common hydrogen bonding patterns, or synthons. For instance, sulfonamides frequently form N-H···O hydrogen bonds, leading to chains or dimeric structures. nih.govresearchgate.net Similarly, amide groups can form robust N-H···O=C hydrogen bonds. In co-crystallization, these groups could form heterosynthons with suitable co-formers like carboxylic acids or other amides. universityofgalway.ieresearchgate.net While no specific polymorphs or co-crystals of this compound have been reported, its molecular structure suggests a high potential for their existence.

Application of Crystal Engineering Principles for Designed Solids

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecular building blocks through an understanding of intermolecular interactions. mdpi.com The primary goal is to create crystalline architectures with desired properties. nih.gov This field combines principles of supramolecular chemistry and solid-state chemistry to construct new materials from molecules.

The application of these principles to a compound such as this compound would involve a systematic approach to designing new solid forms:

Synthon Analysis : The first step is to identify the reliable intermolecular synthons the molecule can form. Based on its structure, the sulfonamide N-H···O=S and the amide N-H···O=C hydrogen bonds would be the most predictable and robust interactions for self-assembly. nih.govresearchgate.net

Co-former Selection : To create co-crystals, potential co-formers would be selected based on their ability to form complementary hydrogen bonds (heterosynthons) with the target molecule. For this compound, co-formers could include:

Carboxylic acids : The -COOH group can form a strong hydrogen bond with the amide or other basic sites. researchgate.net

Amides (e.g., nicotinamide, isonicotinamide) : These can form amide-amide heterodimers. universityofgalway.ie

Compounds with pyridine (B92270) rings : The nitrogen in the pyridine ring is a good hydrogen bond acceptor.

Crystallization Screening : A variety of crystallization techniques, such as slow evaporation, solvent-assisted grinding, or cooling crystallization, would be employed with different solvents and selected co-formers to screen for new solid forms. universityofgalway.ie

Structural Characterization : Any new crystalline solids would be thoroughly analyzed using techniques like single-crystal X-ray diffraction (SCXRD) to determine the precise molecular arrangement. researchgate.net Other methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic techniques (FT-IR, Raman, solid-state NMR) are used to characterize the bulk material and identify different polymorphic forms. omicsonline.orgamericanpharmaceuticalreview.com

Through this rational design process, it would be possible to create novel solid forms of this compound with potentially improved properties, such as enhanced solubility or stability, which are critical for pharmaceutical development.

Interactions with Biological Targets: in Vitro Mechanistic Studies

Enzyme Inhibition Studies

Targeting Specific Enzymes (e.g., PDE4B, MrgX1, SARS-CoV-2 Nsp14 methyltransferase)

There is no specific information available in the reviewed literature detailing the inhibitory activity of N-methanesulfonyl-2-methylbenzamide against phosphodiesterase 4B (PDE4B), MrgX1, or the SARS-CoV-2 Nsp14 methyltransferase. While the broader class of sulfonamides has been investigated for the inhibition of enzymes like the SARS-CoV-2 nsp14 methyltransferase, and various compounds are studied as PDE4B inhibitors, data pinpointing the activity of this compound is not present in the search results. nih.govavancesenfibrosispulmonar.comuochb.czmdpi.comnih.govnih.gov

Dose-Response Relationships and IC50/EC50 Determination

Consistent with the lack of specific enzyme targeting data, no studies were found that determined the dose-response relationship or calculated IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound against any biological target.

Receptor Binding Affinity Studies

Allosteric Modulation Mechanisms

No research was identified that investigates or describes any potential allosteric modulation mechanisms for this compound. The concepts of allosteric modulation are well-established for many G protein-coupled receptors, but this specific compound has not been studied in that context. wikipedia.orgnih.govnih.govmdpi.com

Cellular Target Engagement Assays (e.g., CETSA)

There is no published data from Cellular Thermal Shift Assays (CETSA) or other target engagement assays for this compound. Such assays are crucial for confirming the interaction of a compound with its intracellular targets in a cellular environment, but this analysis has not been reported for this molecule. rsc.orgnih.govpelagobio.comresearchgate.net

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches

The development of this compound and its analogs as pharmacologically active agents is often guided by rational design strategies that leverage an understanding of the three-dimensional structures of their biological targets. Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are two prominent computational and experimental approaches that facilitate the discovery and optimization of potent and selective inhibitors.

Structure-Based Drug Design (SBDD)

SBDD relies on the known 3D structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. This process is iterative, involving molecular modeling, chemical synthesis, and biological testing to refine the ligand's structure and improve its pharmacological properties.

A pertinent example of SBDD can be seen in the design of benzamide (B126) derivatives as inhibitors of viral proteases, such as the papain-like protease (PLpro) of the SARS-coronavirus (SARS-CoV), a target for antiviral therapies. Research in this area has provided detailed structure-activity relationships (SAR) for the broader class of benzamide-containing molecules.

In these studies, the benzamide scaffold serves as a core structural motif that is systematically modified to enhance interactions with specific binding pockets of the target enzyme. For instance, studies on (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, a known inhibitor that binds to the S3 and S4 pockets of SARS-CoV PLpro, have guided the design of new analogs. The introduction and modification of substituents on the benzamide ring are guided by computational docking simulations and the analysis of co-crystal structures.

Key findings from such SBDD campaigns on related benzamide structures include:

Stereochemistry: The configuration of chiral centers is often crucial for binding affinity. For example, the (R)-configuration at the ethylamine (B1201723) moiety attached to the benzamide is critical for inhibitory activity against PLpro.

Substituent Effects: The nature and position of substituents on the benzamide ring significantly influence potency. The exploration of different chemical groups allows for the optimization of hydrogen bonds, hydrophobic interactions, and van der Waals forces within the target's active site.

The table below summarizes SAR data for a series of benzamide derivatives designed as SARS-CoV PLpro inhibitors, illustrating the SBDD process.

Table 1: Structure-Activity Relationship of Benzamide Derivatives as SARS-CoV PLpro Inhibitors

Compound R¹ Substituent Configuration Inhibition of SARS-CoV PLpro IC₅₀ (µM)
2a -CH₃ R 3.3
4d -CH₃ S >50 (inactive)
4b -H R >50 (inactive)
4c -Phenyl R >50 (inactive)
8 -CH₂OH R >50 (inactive)

Data sourced from a study on benzamide inhibitors of SARS-CoV PLpro.

This data clearly demonstrates that even small modifications, guided by the structural understanding of the target, can have a profound impact on biological activity. The inactivity of compounds with different R¹ substituents or the opposite (S)-configuration underscores the high degree of structural and stereochemical specificity required for effective binding, a hallmark of successful SBDD.

Fragment-Based Drug Design (FBDD)

FBDD is another powerful strategy for lead identification and optimization. molaid.com It begins by screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly but efficiently to the biological target. nih.govyoutube.com Once these initial fragment hits are identified, typically using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR), they can be optimized into more potent leads through several strategies:

Fragment Growing: A confirmed fragment is extended by adding new functional groups to engage with adjacent binding pockets. youtube.com

Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. nih.govyoutube.com

Fragment Merging: Two overlapping fragments are combined into a novel, single scaffold that incorporates the key binding features of both. youtube.com

While specific FBDD campaigns detailing the discovery of this compound are not extensively documented in public literature, the molecule's structure lends itself to a hypothetical FBDD approach. One can envision its deconstruction into logical chemical fragments that could serve as starting points for a drug discovery program.

For example, this compound could be disconnected into two primary fragments:

2-methylbenzoic acid (or 2-methylbenzamide): This fragment could be identified in a screen for molecules that bind to a hydrophobic pocket or form key hydrogen bond interactions via the amide group.

Methanesulfonamide (B31651): This fragment could be found to occupy a separate region of the active site, potentially forming directed hydrogen bonds.

Following the principles of FBDD, once these or similar fragments were identified and their binding modes confirmed, they could be linked together to generate the final this compound structure. This fragment-linking strategy is a common and effective method for developing novel inhibitors, including for challenging targets like viral proteases. nih.govfu-berlin.de The FBDD approach allows for a more efficient exploration of chemical space and often produces lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS). molaid.com

Future Research Directions and Emerging Applications in Chemical Science

Exploration of N-methanesulfonyl-2-methylbenzamide as a Synthetic Intermediate

The structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the N-sulfonyl group activates the amide nitrogen, potentially facilitating a range of substitution reactions. Future research could focus on its utility in the following areas:

Heterocyclic Synthesis: The compound could serve as a precursor for the synthesis of various nitrogen-containing heterocycles. The methanesulfonyl group can act as a leaving group under specific conditions or participate in cyclization reactions, leading to the formation of novel ring systems with potential biological activities.

Cross-Coupling Reactions: The aromatic ring of the 2-methylbenzamide (B88809) moiety can be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This would allow for the introduction of diverse substituents, leading to a library of derivatives for screening in various applications.

Medicinal Chemistry Scaffolds: As a building block, this compound can be incorporated into larger molecules with potential therapeutic applications. The benzamide (B126) and sulfonamide motifs are present in numerous approved drugs, and this compound could serve as a key starting material for the development of new pharmaceutical agents.

Development of Advanced Methodologies for Synthesis and Derivatization

Efficient and scalable synthetic routes are crucial for the widespread application of any chemical compound. Future research in this area will likely focus on optimizing the synthesis of this compound and developing novel methods for its derivatization.

A plausible and efficient method for the synthesis of N-substituted benzamides involves the use of methanesulfonyl chloride. For instance, N-Cbz-protected amino acids can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane (B109758) to produce the corresponding arylamides in high yields and without significant racemization. organic-chemistry.orgresearchgate.net This approach is particularly effective for sterically hindered amino acids and arylamines with low nucleophilicity. organic-chemistry.org

Reagent/ConditionRole in SynthesisPotential for Optimization
Methanesulfonyl Chloride Activating agent for the carboxylic acidExploration of alternative sulfonylating agents
N-Methylimidazole Base and catalystScreening of other organic bases to improve yield and reaction time
Dichloromethane SolventInvestigation of greener and more benign solvent systems
Starting Materials 2-methylbenzoic acid and methanesulfonamide (B31651)Development of one-pot procedures from more readily available precursors

Further research could explore microwave-assisted synthesis to reduce reaction times and improve yields. Additionally, the development of catalytic methods for the direct N-acylation of methanesulfonamide with 2-methylbenzoyl chloride or its derivatives would represent a significant advancement.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental chemistry can provide deep insights into the properties and reactivity of this compound.

Computational studies can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic transformations.

Analyze Conformations: Understanding the conformational preferences of the molecule is crucial for designing analogs with specific binding properties. Computational analysis can help in interpreting observed trends in reactivity and antioxidant properties of substituted benzamides. nih.gov

Simulate Interactions: Molecular docking and molecular dynamics simulations can predict how the compound and its derivatives interact with biological targets, such as enzymes and receptors. This is particularly relevant for the design of new therapeutic agents. researchgate.net

Experimental techniques that can complement computational work include:

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule and its derivatives.

NMR Spectroscopy: To study the conformational dynamics in solution.

Mass Spectrometry: To characterize reaction intermediates and products.

The integration of these techniques will facilitate a more rational and efficient exploration of the chemical space around this compound.

Design of this compound Analogs for Specific Mechanistic Probes

The inherent reactivity of the N-sulfonyl group makes this compound an attractive scaffold for the design of chemical probes to study biological processes.

Covalent Probes: The methanesulfonyl group can act as a reactive "warhead" for covalent modification of biological targets. Analogs can be designed to target specific amino acid residues in proteins, allowing for the study of protein function and the identification of new drug targets. The N-acyl-N-alkyl sulfonamide (NASA) group, which can be synthesized from fluorosulfonyl groups, is a promising electrophile for ligand-directed covalent labeling. nih.govacs.org

Fluorescent Probes: By incorporating a fluorophore into the benzamide structure, analogs can be developed as fluorescent probes for imaging and sensing applications. For example, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. mdpi.com

Enzyme Inhibitors: Sulfonamide-containing compounds are known to be effective enzyme inhibitors. nih.gov By modifying the substituents on the benzamide ring, it may be possible to design potent and selective inhibitors for specific enzymes involved in disease pathways.

The design and synthesis of such probes will require a multidisciplinary approach, combining organic synthesis, computational modeling, and biochemical evaluation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-methanesulfonyl-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methylbenzamide derivatives with methanesulfonyl chloride under basic conditions. For example, pyridine or triethylamine in dichloromethane at room temperature facilitates sulfonylation . Optimization may include controlled addition rates, inert atmospheres to prevent side reactions, and purification via column chromatography. Yield improvements can be achieved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride) and monitoring reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for sulfonamide proton signals (δ 3.0–3.5 ppm for -SO2_2-CH3_3) and aromatic protons (δ 7.0–8.0 ppm). 13C^{13}C NMR should confirm the sulfonyl carbon (~40 ppm) and carbonyl carbon (~165 ppm) .
  • IR : Key peaks include S=O stretching (1150–1350 cm1^{-1}) and amide C=O (1640–1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, ensuring purity and structural integrity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular conformation of this compound, and what challenges arise during refinement?

  • Methodological Answer : Crystallize the compound using slow evaporation in solvents like ethanol or DCM. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on hydrogen bonding (e.g., N-H···O=S interactions) and torsional angles between the benzamide and sulfonyl groups . Challenges include handling twinned crystals or weak diffraction; employing the WinGX suite for data integration and Olex2 for visualization improves accuracy .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular electrostatic potential (MEP) surfaces and Fukui indices to identify reactive sites . Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with variations in the methylbenzamide or sulfonyl groups. Assess bioactivity (e.g., enzyme inhibition) using dose-response assays (IC50_{50}) and correlate with steric/electronic parameters (e.g., Hammett constants). Molecular docking (AutoDock Vina) into target protein structures (PDB) identifies key binding interactions, such as hydrogen bonding with the sulfonyl group .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported biological activities or crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Biological Data : Replicate assays under standardized conditions (e.g., pH, temperature) and validate using orthogonal methods (e.g., SPR vs. fluorescence assays). Consider compound purity (HPLC ≥95%) and aggregation artifacts .
  • Crystallographic Conflicts : Cross-validate unit cell parameters and hydrogen-bonding networks with deposited CIF files (CCDC). Use PLATON to check for missed symmetry or disorder .

Q. What strategies mitigate synthetic byproducts during the preparation of this compound?

  • Methodological Answer : Byproducts like over-sulfonylated species or hydrolyzed amides can be minimized by:

  • Using anhydrous solvents and molecular sieves to scavenge moisture.
  • Employing scavenger resins (e.g., polymer-bound dimethylaminopyridine) to quench excess methanesulfonyl chloride .
  • Monitoring reaction progress in real-time via inline IR spectroscopy .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in electrophilic or nucleophilic reaction environments?

  • Methodological Answer :

  • Use flame-resistant labware and inert atmosphere (N2_2/Ar) gloves for reactions involving reactive metals (e.g., Grignard reagents).
  • Store the compound in amber vials at 2–8°C to prevent sulfonamide degradation .
  • Conduct reactivity hazard assessments (DSC/TGA) to identify exothermic decomposition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.